molecular formula C7H13NO2 B1456910 1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one CAS No. 1354691-46-5

1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one

Cat. No. B1456910
CAS RN: 1354691-46-5
M. Wt: 143.18 g/mol
InChI Key: DKPZUBJRAYHHQC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(S)-3-Hydroxy-pyrrolidin-1-yl)-propan-1-one, or 1-Pyrrolidin-3-one, is a cyclic organic compound belonging to the class of pyrrolidinones. It is a white solid that is soluble in organic solvents and water. It is commonly used in organic synthesis due to its reactivity. 1-Pyrrolidin-3-one is a versatile organic compound and has been applied in a wide range of scientific research applications, including drug synthesis, biochemistry, and physiology.

Scientific Research Applications

1-Pyrrolidin-3-one has been extensively utilized in scientific research. It has been used as a building block for drug synthesis due to its reactivity. It has also been used in the synthesis of several biologically active compounds, such as pyrrolidinones and pyrrolizidines. Additionally, 1-pyrrolidin-3-one has been used in the synthesis of peptides and peptidomimetics.

Mechanism Of Action

1-Pyrrolidin-3-one is a versatile organic compound and its mechanism of action is dependent on the application. In drug synthesis, 1-pyrrolidin-3-one is typically used as a building block and its reactivity is dependent on the other reactants. In peptide synthesis, 1-pyrrolidin-3-one is typically used to form amide bonds between amino acids.
Biochemical and Physiological Effects
1-Pyrrolidin-3-one is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 1-pyrrolidin-3-one may have biochemical and physiological effects. For example, compounds synthesized using 1-pyrrolidin-3-one may be agonists or antagonists of certain receptors and may have effects on cellular processes.

Advantages And Limitations For Lab Experiments

1-Pyrrolidin-3-one is a versatile organic compound and has several advantages for laboratory experiments. It is relatively easy to synthesize and is soluble in common organic solvents, making it easy to work with. Additionally, 1-pyrrolidin-3-one is relatively stable and can be stored for long periods of time. However, 1-pyrrolidin-3-one is also reactive and may react with other compounds in the laboratory. It is important to take proper safety precautions when working with 1-pyrrolidin-3-one.

Future Directions

1-Pyrrolidin-3-one has a wide range of applications in scientific research and there are several potential future directions. One potential application is the synthesis of polymers. 1-Pyrrolidin-3-one can be used to create polymers with varying properties, which could be used in a variety of applications. Additionally, 1-pyrrolidin-3-one could be used to synthesize more complex compounds, such as peptides and peptidomimetics. Finally, 1-pyrrolidin-3-one could be used in the synthesis of drugs and other biologically active compounds.

properties

IUPAC Name

1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPZUBJRAYHHQC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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